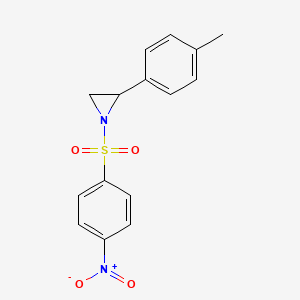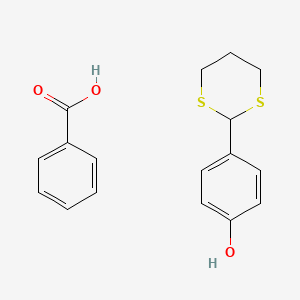
1-(1-Bromoprop-1-en-1-yl)-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Bromoprop-1-en-1-yl)-2-methylbenzene is an organic compound characterized by a bromine atom attached to a propene group, which is further connected to a methyl-substituted benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Bromoprop-1-en-1-yl)-2-methylbenzene typically involves the bromination of 1-propene-1-yl-2-methylbenzene. This can be achieved through the addition of bromine to the double bond of the propene group under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Bromoprop-1-en-1-yl)-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Addition Reactions: The double bond in the propene group can participate in electrophilic addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, using reagents such as sodium hydroxide or ammonia.
Addition Reactions: Conducted in non-polar solvents like hexane or chloroform, with reagents such as bromine or hydrogen chloride.
Oxidation Reactions: Performed using oxidizing agents like potassium permanganate or osmium tetroxide in aqueous or organic solvents.
Major Products Formed:
Substitution Reactions: Products include 1-(1-Hydroxyprop-1-en-1-yl)-2-methylbenzene, 1-(1-Aminoprop-1-en-1-yl)-2-methylbenzene, etc.
Addition Reactions: Products include 1,2-Dibromopropyl-2-methylbenzene, 1-Bromo-2-chloropropyl-2-methylbenzene, etc.
Oxidation Reactions: Products include 1-(1,2-Epoxyprop-1-en-1-yl)-2-methylbenzene, 1-(1,2-Dihydroxyprop-1-en-1-yl)-2-methylbenzene, etc.
Aplicaciones Científicas De Investigación
1-(1-Bromoprop-1-en-1-yl)-2-methylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals, agrochemicals, and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, including fragrances and flavorings.
Mecanismo De Acción
The mechanism of action of 1-(1-Bromoprop-1-en-1-yl)-2-methylbenzene involves its interaction with various molecular targets and pathways. The bromine atom and the double bond in the propene group make it a reactive species, capable of forming covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential biological effects, such as enzyme inhibition or disruption of cellular processes.
Comparación Con Compuestos Similares
1-(1-Bromoprop-1-en-1-yl)-2-methylbenzene can be compared with other similar compounds, such as:
1-(1-Bromoprop-1-en-1-yl)benzene: Lacks the methyl group on the benzene ring, resulting in different reactivity and applications.
1-(1-Chloroprop-1-en-1-yl)-2-methylbenzene:
1-(1-Bromoprop-1-en-1-yl)-3-methylbenzene: The position of the methyl group on the benzene ring affects the compound’s chemical behavior and applications.
Propiedades
Número CAS |
591765-57-0 |
|---|---|
Fórmula molecular |
C10H11Br |
Peso molecular |
211.10 g/mol |
Nombre IUPAC |
1-(1-bromoprop-1-enyl)-2-methylbenzene |
InChI |
InChI=1S/C10H11Br/c1-3-10(11)9-7-5-4-6-8(9)2/h3-7H,1-2H3 |
Clave InChI |
HPZHWABCUJMKMX-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C1=CC=CC=C1C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4E)-2-phenyl-4-[(5-phenylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B12570621.png)

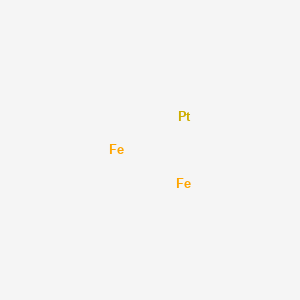
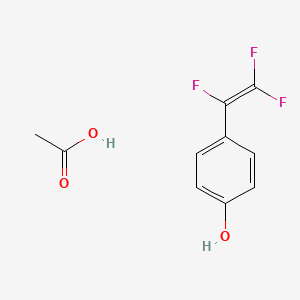
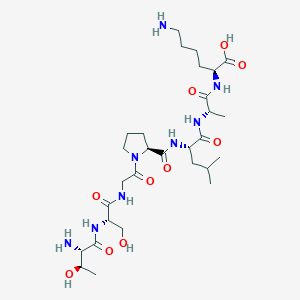

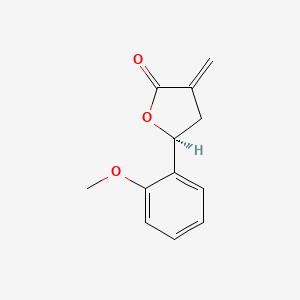

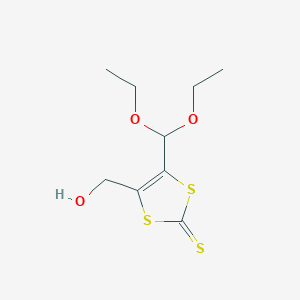
![2-(4-{2-[4-(1,3-Benzoxazol-2-yl)phenyl]ethenyl}phenyl)-6-ethyl-1,3-benzoxazole](/img/structure/B12570662.png)
![N-[4-(1-Isobutyryl-2,3-dihydro-1H-indol-5-yl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B12570672.png)
